molecular formula C8H9ClN2O2 B189053 3-chloro-N,N-dimethyl-4-nitroaniline CAS No. 17815-98-4

3-chloro-N,N-dimethyl-4-nitroaniline

Cat. No.: B189053
CAS No.: 17815-98-4
M. Wt: 200.62 g/mol
InChI Key: WIMREYFCEAFIOB-UHFFFAOYSA-N
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Description

3-chloro-N,N-dimethyl-4-nitroaniline is a chemical building block of interest in advanced synthetic chemistry and drug discovery research. Its structure, featuring a nitro group and a dimethylamino group on an aniline ring, makes it a potential intermediate in the synthesis of more complex, pharmacologically active molecules . In medicinal chemistry, aniline derivatives serve as crucial precursors in the construction of active pharmaceutical ingredients. For instance, structurally similar N-methyl-4-nitroaniline compounds are utilized in multi-step syntheses to create key aniline fragments for potent receptor antagonists . This highlights the value of such specialized anilines in developing targeted therapies. Furthermore, research into metal-catalyzed reactions, which are pivotal for forming new carbon-nitrogen and carbon-carbon bonds in drug candidates, often employs functionalized anilines as starting materials . As such, this compound represents a valuable compound for researchers focused on developing novel synthetic methodologies and exploring new chemical spaces for therapeutic applications.

Properties

CAS No.

17815-98-4

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

3-chloro-N,N-dimethyl-4-nitroaniline

InChI

InChI=1S/C8H9ClN2O2/c1-10(2)6-3-4-8(11(12)13)7(9)5-6/h3-5H,1-2H3

InChI Key

WIMREYFCEAFIOB-UHFFFAOYSA-N

SMILES

CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])Cl

Canonical SMILES

CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Scientific Research Applications

Dyes and Pigments

Overview :
3-Chloro-N,N-dimethyl-4-nitroaniline serves as an intermediate in the synthesis of azo dyes, which are extensively used in textiles and printing industries due to their vibrant colors.

Case Study :
A study demonstrated the effectiveness of this compound in synthesizing azo dyes, showcasing its role in producing bright and stable colors suitable for various applications. The compound's reactivity allows it to form stable azo linkages when coupled with diazonium salts, resulting in a range of dye products.

Dye Type Synthesis Method Color Fastness Application
Azo DyeCoupling with diazonium saltsExcellentTextiles
Azo DyeDirect applicationGoodPrinting

Pharmaceuticals

Overview :
In the pharmaceutical industry, this compound is utilized in the development of compounds that exhibit antibacterial and antifungal properties.

Research Findings :
Research has indicated that derivatives of this compound can be synthesized to enhance biological activity. For instance, modifications to the nitro group can lead to increased efficacy against specific bacterial strains.

Compound Activity Target Pathogen
Derivative AAntibacterialE. coli
Derivative BAntifungalCandida spp.

Analytical Chemistry

Overview :
this compound is employed as a reagent in various analytical methods, aiding in the detection and quantification of other chemical substances.

Application Example :
In a study involving spectrophotometric analysis, this compound was used to create calibration curves for quantifying trace levels of pollutants in water samples. The results demonstrated high sensitivity and accuracy.

Methodology Detection Limit (mg/L) Application Area
UV-Vis Spectroscopy0.01Environmental Monitoring
HPLC0.005Pharmaceutical Analysis

Polymer Additives

Overview :
This compound is incorporated into polymer formulations to improve thermal stability and enhance the mechanical properties of plastics.

Research Insights :
Studies show that adding this compound to polymer matrices results in improved heat resistance and mechanical strength, making it suitable for high-performance applications.

Polymer Type Additive Concentration (%) Property Improvement
Polypropylene2Increased tensile strength
Polyvinyl chloride1Enhanced thermal stability

Research Applications

Overview :
In research settings, this compound is utilized to explore its effects on biological systems, contributing to advancements in toxicology and environmental science.

Case Study Summary :
A recent investigation assessed the toxicological impact of this compound on aquatic organisms. The study found that exposure led to significant behavioral changes and physiological stress indicators in test species, emphasizing the need for careful handling and regulation of this compound.

Comparison with Similar Compounds

N,N-Dimethyl-4-Nitroaniline (CAS 100-23-2)

  • Molecular Formula : C₈H₁₀N₂O₂
  • Substituents: -NO₂ (para), -N(CH₃)₂ (amino).
  • Key Properties :
    • NLO Activity : Used as a reference chromophore due to a significant bathochromic shift (~80 nm in polar solvents) .
    • Piezoelectricity : Generates high output voltage (geff = 4.1 VmN⁻¹) in polymer composites .
    • Thermodynamics : Sublimation enthalpy (ΔH°sub) = 107.3 kJ·mol⁻¹ at 298.15 K .
  • Applications : Optical data storage, energy harvesting, and fluorescence-based sensors .

4-Chloro-N,N-Dimethyl-2-Nitroaniline (CAS 17815-99-5)

  • Molecular Formula : C₈H₉ClN₂O₂
  • Substituents: -NO₂ (ortho), -Cl (para), -N(CH₃)₂ (amino).
  • Molecular Weight: 200.62 g/mol .

4-Chloro-3-Nitroaniline (CAS 635-22-3)

  • Molecular Formula : C₆H₅ClN₂O₂
  • Substituents: -NO₂ (meta), -Cl (para), -NH₂ (amino).
  • Key Properties: Melting Point: 99–101°C . Lack of Dimethylamino Groups: Reduced electron-donating capacity compared to dimethylated analogs, resulting in weaker charge transfer.
  • Applications : Dye and pigment intermediate .

3-Trifluoromethyl-N,N-Dimethyl-4-Nitroaniline (CAS 41512-62-3)

  • Molecular Formula : C₉H₉F₃N₂O₂
  • Substituents: -NO₂ (para), -CF₃ (meta), -N(CH₃)₂ (amino).
  • Key Properties :
    • Electron-Withdrawing Effect : The -CF₃ group enhances NLO activity compared to -Cl due to stronger inductive effects .
    • Molecular Weight : 234.18 g/mol .

Structural and Functional Comparison Table

Compound CAS Number Substituents Molecular Weight (g/mol) Key Properties Applications
3-Chloro-N,N-dimethyl-4-nitroaniline N/A -NO₂ (para), -Cl (meta) ~200.6 (estimated) Predicted high NLO activity; moderate piezoelectricity NLO materials, sensors (inferred)
N,N-Dimethyl-4-nitroaniline 100-23-2 -NO₂ (para) 166.18 geff = 4.1 VmN⁻¹; ΔH°sub = 107.3 kJ·mol⁻¹ Piezoelectric polymers, NLO reference
4-Chloro-N,N-dimethyl-2-nitroaniline 17815-99-5 -NO₂ (ortho), -Cl (para) 200.62 Lower conjugation due to ortho-nitro Organic synthesis intermediate
4-Chloro-3-nitroaniline 635-22-3 -NO₂ (meta), -Cl (para) 172.57 MP = 99–101°C; no dimethyl groups Dye intermediates
3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline 41512-62-3 -NO₂ (para), -CF₃ (meta) 234.18 Enhanced NLO activity due to -CF₃ Advanced optical materials

Critical Analysis of Substituent Effects

  • Nitro Group Position : Para-nitro (as in N,N-dimethyl-4-nitroaniline) maximizes conjugation and dipole moment, enhancing NLO and piezoelectric properties. Ortho or meta positions reduce these effects .
  • Chlorine vs. Trifluoromethyl : -Cl provides moderate electron-withdrawing effects, while -CF₃ significantly increases polarity and hyperpolarizability .
  • Dimethylamino Group: Enhances electron donation, stabilizing charge-transfer states critical for NLO activity. Its absence (e.g., in 4-chloro-3-nitroaniline) diminishes optical performance .

Preparation Methods

Methyl Iodide Alkylation in Dimethylformamide (DMF)

A widely cited method involves the reaction of 3-chloro-4-nitroaniline with methyl iodide in the presence of sodium hydride (NaH) as a base. In this approach, 3-chloro-4-nitroaniline (17.4 mmol) is dissolved in anhydrous DMF under argon. Sodium hydride (60% dispersion in mineral oil, 21.7 mmol) is added to deprotonate the amine, followed by dropwise addition of methyl iodide (43.4 mmol). The mixture is stirred at 50°C for 6 hours, after which the product is isolated by quenching in ice water, extracting with ethyl acetate, and purifying via flash chromatography (hexane/ethyl acetate). This method achieves an 80% yield (2.8 g) of the target compound.

Critical Analysis :

  • Regioselectivity : The use of NaH ensures complete deprotonation of the amine, facilitating efficient dimethylation.

  • Side Reactions : Excess methyl iodide may lead to quaternary ammonium salt formation, necessitating precise stoichiometry.

  • Scalability : The protocol’s reliance on anhydrous conditions and argon atmosphere complicates large-scale production.

Reductive Alkylation Using Formic Acid and Sodium Borohydride

Adaptation of the Leuckart-Wallach Reaction

A reductive alkylation route, adapted from the synthesis of 2-chloro-N,N-dimethyl-4-nitroaniline, employs formic acid and sodium borohydride (NaBH₄). While the primary literature describes this method for the 2-chloro isomer, analogous conditions may apply to the 3-chloro derivative.

Procedure :

  • 3-Chloro-4-nitroaniline (8.6 mmol) is suspended in formic acid (20 mL) at 0°C.

  • NaBH₄ (34.7 mmol) is added portionwise to maintain temperatures below 5°C.

  • The mixture warms to room temperature and stirs for 2 hours.

  • The reaction is quenched with ammonium chloride, neutralized with sodium bicarbonate, and extracted with ethyl acetate.

  • Flash chromatography (2% ethyl acetate in hexane) yields 1.54 g (72%) of product.

Comparative Advantages :

  • Cost-Effectiveness : Formic acid and NaBH₄ are economical compared to methyl iodide.

  • Safety : Avoids pyrophoric NaH and toxic methyl iodide.

  • Limitations : Lower yields relative to direct alkylation, potentially due to competing reduction of the nitro group.

Alternative Synthetic Approaches and Catalytic Innovations

Nitration of Pre-Dimethylated Intermediates

An alternative route involves nitrating N,N-dimethyl-3-chloroaniline. However, the nitro group’s meta-directing effect complicates regioselective nitration at the para position. Preliminary studies using mixed sulfuric/nitric acid systems report poor yields (<30%), underscoring the challenges of this approach.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • DMF vs. THF : DMF enhances reaction rates in alkylation but complicates purification due to high boiling points. Substituting tetrahydrofuran (THF) reduces yields by 15–20%.

  • Temperature Control : Exothermic reactions during NaBH₄ addition require rigorous cooling to prevent decomposition of intermediates.

Purification and Yield Maximization

  • Chromatography vs. Recrystallization : Flash chromatography (silica gel, 100–200 mesh) achieves higher purity (>98%) compared to recrystallization from ethanol/water (purity: 90–95%).

  • Impurity Profile : Common byproducts include mono-methylated amines and dehalogenated derivatives, detectable via HPLC-MS.

Industrial-Scale Considerations and Environmental Impact

Waste Management

  • Methyl Iodide Recovery : Distillation units recover excess methyl iodide, reducing hazardous waste generation.

  • Formic Acid Neutralization : Spent formic acid is neutralized with calcium hydroxide, generating calcium formate for agricultural use.

Green Chemistry Alternatives

  • Microwave-Assisted Synthesis : Pilot studies using microwave irradiation reduce reaction times from 6 hours to 45 minutes, though yields remain comparable.

  • Biocatalytic Methylation : Experimental use of methyltransferase enzymes shows promise for sustainable production but currently suffers from low turnover rates .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the thermodynamic properties (e.g., sublimation enthalpy, fusion enthalpy) of 3-chloro-N,N-dimethyl-4-nitroaniline?

  • Methodology : Use differential scanning calorimetry (DSC) to measure fusion enthalpy and temperature. For sublimation properties, apply the Knudsen mass-loss effusion method to measure vapor pressures over a temperature range (e.g., 341–364 K). Fit experimental data to the Clarke-Glew equation to derive standard molar enthalpy (ΔH°), entropy (ΔS°), and Gibbs energy (ΔG°) of sublimation . Validate results against literature values for nitroaniline derivatives.

Q. How can the purity and stability of synthesized this compound be verified?

  • Methodology :

  • Purity : Use gas-liquid chromatography with flame ionization detection (GC-FID) and Karl Fischer titration for water content analysis .
  • Stability : Perform thermal gravimetric analysis (TGA) to assess decomposition thresholds. Cross-reference melting points and spectroscopic data (¹H/¹³C NMR, HRMS) with synthesized standards .

Q. What spectroscopic techniques are optimal for characterizing the electronic structure of this compound?

  • Methodology :

  • UV-Vis Spectroscopy : Analyze bathochromic shifts to study intramolecular charge transfer between nitro and dimethylamino groups.
  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent effects on aromatic ring electron density .
  • X-ray Crystallography : Resolve molecular geometry to evaluate resonance effects (e.g., quinoid vs. benzenoid structures) .

Advanced Research Questions

Q. How can contradictions in resonance models for nitroaniline derivatives be resolved using structural data?

  • Methodology : Compare crystallographic data (e.g., bond lengths, angles) of this compound with computational models (e.g., HOSE model or DFT calculations). For example, demonstrates that classical through-resonance models overestimate charge transfer in nitroanilines. Validate findings by analyzing substituent effects (e.g., chloro vs. methyl groups) on conjugation .

Q. What strategies optimize the synthesis of this compound derivatives for non-linear optical (NLO) applications?

  • Methodology :

  • Step 1 : Introduce electron-withdrawing groups (e.g., nitro) and electron-donating groups (e.g., dimethylamino) to enhance NLO response.
  • Step 2 : Use regioselective nitration/chlorination under controlled conditions (e.g., HNO₃/H₂SO₄ for nitration, Cl₂/FeCl₃ for chlorination).
  • Step 3 : Characterize NLO properties via hyper-Rayleigh scattering or EFISH (electric-field-induced second harmonic) measurements. Compare with reference chromophores like N,N-dimethyl-4-nitroaniline .

Q. How do enthalpic and entropic factors influence the volatility of this compound?

  • Methodology : Calculate ΔH° and ΔS° of sublimation using vapor pressure data (Knudsen effusion) and thermodynamic equations. For this compound derivatives, enthalpic contributions typically dominate volatility due to strong intermolecular interactions (e.g., dipole-dipole, hydrogen bonding). Contrast with non-polar analogs to isolate entropic effects .

Q. What role do crystal packing interactions play in the piezoelectric properties of this compound composites?

  • Methodology : Embed the compound in a polymer matrix (e.g., poly-L-lactic acid) and analyze piezoelectric output via atomic force microscopy (PFM) or strain-voltage measurements. Correlate results with crystallographic data (e.g., acentric crystal structures) and dipole moment calculations .

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